3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid
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Overview
Description
3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid is a synthetic organic compound characterized by the presence of a tert-butyldimethylsilyloxy group, a methylamino group, and a carboxylic acid group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, followed by the introduction of the methylamino group and the carboxylic acid functionality. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group, allowing for further functionalization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group in organic synthesis.
Biology: The compound can be employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and solubility, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Tert-butyldimethylsilyloxy)-1-butyne: Similar in structure but with an alkyne group instead of a carboxylic acid.
3-(Tert-butyldimethylsilyloxy)-5-oxohexanoic acid: Similar but with a different chain length and functional groups.
Uniqueness
3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of the tert-butyldimethylsilyloxy group provides protection and enhances solubility, while the methylamino group allows for interactions with biological targets.
This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-5-(methylamino)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO4Si/c1-12(2,3)18(5,6)17-9(8-11(15)16)7-10(14)13-4/h9H,7-8H2,1-6H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWZJBMLFTWCNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)NC)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675741 |
Source
|
Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-(methylamino)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-66-0 |
Source
|
Record name | 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-(methylamino)-5-oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-(methylamino)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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